1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the acetyl group and the methoxyphenyl substituent. The final steps often involve the formation of the indole derivative and its subsequent attachment to the pyrazole ring through a methylene bridge.
Industrial Production Methods
Industrial production of such complex compounds usually requires advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and characterization. The reaction conditions often involve the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Researchers can study these effects to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be investigated for their potential as drug candidates. Their interactions with biological targets can provide insights into new treatment options for various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure can impart unique characteristics to the final products.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-phenyl-3-(2-aminophenyl): A similar compound with a simpler structure, lacking the methoxy and indole substituents.
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-phenyl: Another related compound, differing in the absence of the indole derivative.
Uniqueness
The uniqueness of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- lies in its complex structure, which includes multiple aromatic rings and functional groups
Properties
CAS No. |
133381-49-4 |
---|---|
Molecular Formula |
C34H30N4O2 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C34H30N4O2/c1-22-16-18-24(19-17-22)34-28(25-10-4-8-14-30(25)36-34)21-35-29-13-7-5-11-26(29)31-20-32(38(37-31)23(2)39)27-12-6-9-15-33(27)40-3/h4-19,21,32,36H,20H2,1-3H3 |
InChI Key |
ZLCXINFDEKGGLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NC4=CC=CC=C4C5=NN(C(C5)C6=CC=CC=C6OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.